[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate
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Overview
Description
[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate: is a complex organic compound that features a benzodioxole ring and a methylphenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate typically involves the reaction of 1,3-benzodioxole-5-ylamine with an appropriate acylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzodioxole ring or the methylphenyl acetate group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methoxyphenyl)acetate
- [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
- [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-bromophenyl)acetate
Uniqueness
[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate: is unique due to its specific structural features, such as the presence of a methyl group on the phenyl ring
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-12-2-4-13(5-3-12)8-18(21)22-10-17(20)19-14-6-7-15-16(9-14)24-11-23-15/h2-7,9H,8,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEQNJQEPFKKAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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